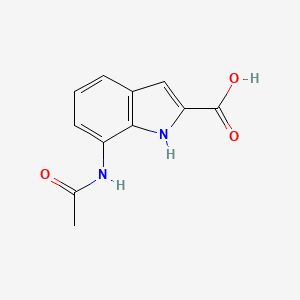

7-acetamido-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

7-acetamido-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C11H10N2O3/c1-6(14)12-8-4-2-3-7-5-9(11(15)16)13-10(7)8/h2-5,13H,1H3,(H,12,14)(H,15,16) |

InChI Key |

NPJXLOSZPNYTSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1NC(=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Foundational Synthetic Routes for Indole-2-Carboxylic Acid Core Structures

The construction of the indole (B1671886) nucleus, a privileged scaffold in medicinal chemistry, has been the subject of extensive research for over a century. Several classical methods have been developed that allow for the formation of the indole ring, and many of these can be adapted to produce indole-2-carboxylic acids directly or through subsequent functionalization.

Classical Indole Synthesis Approaches

Several named reactions form the bedrock of indole synthesis, each with its own set of advantages and limitations. These methods are often characterized by the strategic formation of the pyrrole ring fused to a benzene (B151609) nucleus.

Fischer Indole Synthesis: Discovered by Emil Fischer in 1883, this reaction is one of the oldest and most versatile methods for indole synthesis. wikipedia.orgtestbook.combyjus.com It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.com To specifically yield an indole-2-carboxylic acid, pyruvic acid or its ester is used as the carbonyl component. alfa-chemistry.com The reaction proceeds through a clockss.orgclockss.org-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by cyclization and elimination of ammonia to form the aromatic indole ring. wikipedia.orgalfa-chemistry.com While widely applicable, the original Fischer synthesis using pyruvate to produce 2-indolecarboxylic acid was reported to have a very low yield of 5%. alfa-chemistry.com Catalysts for this reaction can be Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.orgtestbook.com

Reissert Indole Synthesis: This method provides a direct route to indole-2-carboxylic acids. wikipedia.org The synthesis begins with the condensation of an ortho-nitrotoluene with diethyl oxalate in the presence of a base like potassium ethoxide to form an ethyl o-nitrophenylpyruvate. wikipedia.orgresearchgate.netresearchgate.net This intermediate then undergoes reductive cyclization, typically using zinc in acetic acid or ferrous sulfate and ammonia, to yield the indole-2-carboxylic acid. wikipedia.orgresearchgate.netresearchgate.net The carboxylic acid can be subsequently decarboxylated by heating to give the parent indole. wikipedia.orgresearchgate.net Various reducing agents have been employed in the cyclization step, including iron powder in acetic acid/ethanol and sodium dithionite. researchgate.net

Hemetsberger-Knittel Indole Synthesis: This synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. wikipedia.orgsynarchive.com The starting azido esters are prepared via an aldol-type condensation between an aryl aldehyde and an α-azidoacetate. researchgate.net The reaction typically proceeds with good yields, often exceeding 70%. wikipedia.orgwikipedia.org However, the synthesis of the starting azido-propenoic ester can be challenging due to its potential instability. wikipedia.orgwikipedia.org The exact mechanism is not fully understood, but it is postulated to proceed through a nitrene intermediate, and azirine intermediates have been isolated. wikipedia.orgwikipedia.org

Heumann Indole Synthesis: While less common for the direct synthesis of indole-2-carboxylic acids, the Heumann synthesis is a notable classical route. It involves the fusion of an N-arylglycine with a strong base such as sodium amide or potassium hydroxide. This method is generally limited to specific substitution patterns and is not as widely used as the Fischer or Reissert syntheses for preparing indole-2-carboxylic acid derivatives.

| Synthesis Method | Key Reactants | Product | General Characteristics |

|---|---|---|---|

| Fischer Indole Synthesis | Arylhydrazine, Pyruvic acid/ester | Indole-2-carboxylic acid/ester | Versatile but can have low yields for this specific product; requires acid catalyst. wikipedia.orgalfa-chemistry.com |

| Reissert Indole Synthesis | ortho-Nitrotoluene, Diethyl oxalate | Indole-2-carboxylic acid | Direct route; involves condensation and reductive cyclization. wikipedia.orgresearchgate.net |

| Hemetsberger-Knittel Synthesis | Aryl aldehyde, α-Azidoacetate | Indole-2-carboxylic ester | Good yields, but starting material can be unstable; proceeds via thermal decomposition. wikipedia.orgsynarchive.comresearchgate.net |

| Heumann Indole Synthesis | N-Arylglycine | Indole | Less common for indole-2-carboxylic acids; requires strong base and high temperatures. |

Evolution of Regioselective Functionalization Strategies

Once the indole-2-carboxylic acid core is synthesized, further functionalization is often necessary to arrive at a target molecule like 7-acetamido-1H-indole-2-carboxylic acid. The indole ring has multiple positions susceptible to electrophilic substitution, with the C3 position being the most reactive. Therefore, developing regioselective strategies to functionalize other positions, such as C7, is crucial.

Early strategies for achieving regioselectivity often involved multi-step processes. For instance, to functionalize the C7 position, it was common to first block the more reactive positions. nih.gov A common approach involves the reduction of the indole to an indoline, which alters the electronic properties of the ring. nih.gov This allows for selective functionalization at the C7 position of the indoline, followed by re-aromatization to the indole. nih.gov

More advanced methods utilize directing groups. A directing group, often attached to the N1 nitrogen, can steer incoming reagents to a specific position on the indole ring. For example, the Yang group reported a method for the regioselective C-H arylation at the C7 position of a di-tert-butyl(1H-indol-1-yl)phosphine oxide derivative. nih.gov After the desired functionalization at C7, the directing group can be removed. Carboxylic acids themselves can also act as directing groups for C-H bond functionalization. nih.gov These modern palladium-catalyzed cross-coupling reactions represent a significant evolution from the classical, often harsh, conditions of electrophilic substitution, allowing for precise and efficient installation of substituents on the indole nucleus. nih.gov

Contemporary and Sustainable Synthetic Approaches for Indole Derivatives

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes. This has led to the development of more environmentally benign and efficient methods for the synthesis of indoles.

Green Chemistry Principles in Indole Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. ajuronline.org Key principles include the use of safer solvents, improving energy efficiency, and employing catalytic reactions over stoichiometric ones. ajuronline.org

Traditional indole syntheses often rely on volatile and hazardous organic solvents. The development of alternative reaction media is a central goal of green chemistry.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are often considered "green" solvents due to their negligible vapor pressure, thermal stability, and potential for recyclability. ajuronline.orgsciepub.com They have been successfully employed as both solvents and catalysts in indole synthesis. For instance, Brønsted acidic ionic liquids can serve as dual solvent-catalysts for the Fischer indole synthesis, often leading to excellent yields and allowing for easy separation and reuse of the catalyst. researchgate.net SO₃H-functionalized ionic liquids have been designed and used as catalysts for the one-pot Fischer indole synthesis in water, a truly green medium. rsc.orgrsc.org The use of ionic liquids can offer advantages over conventional organic solvents, although factors like cost and the environmental impact of their own synthesis and recycling processes must be considered. ajuronline.org

Water: As the ultimate green solvent, water is an attractive medium for organic reactions. The Fischer indole synthesis has been successfully carried out in water using SO₃H-functionalized ionic liquids as catalysts. rsc.org This approach allows for easy separation of the indole product by filtration, and the water-soluble catalyst can be regenerated and reused. rsc.org Catalyst-free reactions for the synthesis of indole derivatives in water have also been reported, further enhancing the green credentials of the synthesis. researchgate.net

Eliminating the solvent altogether represents a significant step towards a more sustainable chemical process.

Solvent-Free Reactions: Performing reactions under solvent-free conditions minimizes waste and can sometimes lead to faster reaction times and higher yields. The Fischer indole synthesis has been achieved under solvent-free conditions using a naturally occurring chiral catalyst derived from marine sponge and H₃PO₄. nih.gov This method allows for the synthesis of various indole derivatives from ketones and hydrazines without the need for a solvent. nih.gov

Catalyst-Free Reactions: While catalysts are a cornerstone of green chemistry for their ability to improve efficiency, developing reactions that can proceed without any catalyst is also highly desirable. Metal-free approaches to indole synthesis are gaining traction. acs.orgnih.gov For example, a metal-free, PPA-mediated Fischer indole synthesis has been developed using simple alkynes and arylhydrazines. nih.gov Additionally, some Michael addition reactions to form functionalized indoles have been shown to proceed in water without the need for a catalyst. researchgate.net These developments reduce reliance on potentially toxic and expensive metal catalysts and simplify reaction workup procedures.

| Approach | Key Feature | Example Application | Green Chemistry Advantage |

|---|---|---|---|

| Ionic Liquids | Low volatility, recyclable solvent/catalyst | Fischer indole synthesis using Brønsted acidic ionic liquids. researchgate.net | Reduced use of volatile organic compounds (VOCs), catalyst reusability. ajuronline.org |

| Water as Solvent | Benign, abundant, and non-toxic solvent | Fischer indole synthesis with a water-soluble catalyst. rsc.org | Eliminates hazardous organic solvents, simplifies product separation. |

| Solvent-Free Reactions | Reaction occurs between neat reactants | Fischer indole synthesis using a natural catalyst without solvent. nih.gov | Minimizes waste, reduces energy for solvent removal. |

| Catalyst-Free Reactions | Reaction proceeds without a catalyst | Michael addition to form indole derivatives in water. researchgate.net | Avoids potentially toxic or expensive catalysts, simplifies purification. |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as an invaluable technique for accelerating the synthesis of indole analogues. nih.gov By utilizing microwave irradiation, chemical reactions can be heated rapidly and uniformly, leading to a dramatic reduction in reaction times, often from hours to minutes. researchgate.netnih.gov This method frequently results in higher product yields and cleaner reactions compared to conventional heating methods. researchgate.net

Classical indole syntheses, including the Fischer, Hemetsberger-Knittel, and Bischler-Mohlau reactions, have been successfully adapted to microwave conditions. nih.govscielo.br For instance, an improved procedure for synthesizing indole-2-carboxylic acid esters involves the condensation of 2-halo aryl aldehydes with ethyl isocyanoacetate in an ionic liquid under controlled microwave irradiation (100 W) at 50 °C. scielo.br This approach offers significant advantages, including high yields, short conversion periods, and mild reaction conditions. researchgate.netscielo.br The efficiency of MAOS is particularly evident in base-promoted reactions of 7-azaindoles with aldehydes, where microwave heating at 130°C for 30 minutes yields di-7-azaindolylmethanes, a reaction that does not proceed under conventional heating or at room temperature. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Indole Derivatives

| Reaction | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| DAIM Synthesis | Room Temperature | 48 hours | No Reaction | nih.gov |

| DAIM Synthesis | Microwave (130°C) | 30 min | Good to Excellent | nih.gov |

| Indole-2-carboxylate (B1230498) | Conventional (CuI) | 8 hours | 57% | scielo.br |

Ultrasound-Promoted Reactions

The application of ultrasonic irradiation in organic synthesis, known as sonochemistry, provides a powerful tool for promoting chemical reactions. The physical phenomenon underlying sonochemistry is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures (2000–5000 K) and pressures (up to 18,000 atm). nih.gov These conditions can significantly enhance reaction rates and yields. researchgate.net

Ultrasound-promoted synthesis is considered a green chemistry approach as it often leads to shorter reaction times, reduced energy consumption, and can enable reactions to proceed under milder conditions, sometimes even without a catalyst. nih.govresearchgate.netnih.gov For example, a catalyst-free, three-component reaction for the synthesis of spiro[indole-3,4′-pyrazolo[3,4-e] mdpi.comresearchgate.netthiazepines] has been developed in water under ultrasonic irradiation. nih.gov Similarly, the synthesis of functionalized indolines from 2-(((N-aryl)amino)methyl)acrylates can be achieved in as little as 60 seconds with high yields using a sono-Fenton process, whereas the same reaction under silent (non-sonicated) conditions fails to produce the desired product. usp.brdoaj.org

Table 2: Effect of Ultrasound on Dihydroquinoline Synthesis

| Solvent | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Ethanol | Silent | 5 hours | 55% | nih.gov |

| Ethanol | Ultrasound (40 kHz) | 3 hours | 75% | nih.gov |

| Water | Silent | 4 hours | 80% | nih.gov |

Flow Chemistry in the Synthesis of Indole Derivatives

Flow chemistry, or continuous flow synthesis, represents a paradigm shift in modern organic synthesis, moving from traditional batch reactors to continuous-flow systems. mdpi.comnih.gov This technology offers numerous advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, time), superior heat and mass transfer, and straightforward scalability. mit.eduucsb.edu

Continuous Flow Processes for Indole-2-Carboxylates

The synthesis of the indole-2-carboxylate core, central to the structure of this compound, has been effectively translated to continuous flow systems. mdpi.com One notable example is the preparation of indole-2-carboxylic acid ethyl esters via the reductive cyclization of a nitro group precursor. mdpi.comuc.pt Utilizing an H-cube system for hydrogenation, this transformation can be accomplished in an extremely short time compared to classical batch palladium-on-carbon catalyzed hydrogenations. mdpi.com The Hemetsberger–Knittel reaction has also been adapted to flow chemistry, demonstrating the versatility of this technology for constructing the indole scaffold. mdpi.com These processes allow for high throughput and quantitative conversion, making them highly efficient for producing key intermediates. uc.pt

Enhanced Reaction Rates and Selectivities in Flow Systems

The inherent properties of microreactors used in flow chemistry, such as high surface-area-to-volume ratios, lead to exceptionally fast heat and mass transfer. mit.edu This allows for reactions to be run safely at temperatures and pressures not easily accessible in batch reactors, significantly accelerating reaction rates. mit.edu A comparative study of the Hemetsberger–Knittel reaction for preparing indole-2-carboxylates found that while microwave irradiation reduced reaction times compared to batch thermolysis, a flow system provided similar yields to the microwave approach but with a further decrease in reaction time. mdpi.com The precise control over stoichiometry and residence time in flow systems can also lead to improved selectivity and reduced formation of side products, a significant advantage over batch processing. researchgate.netmit.edu

Table 3: Comparison of Synthesis Methods for Indole-2-Carboxylates via Hemetsberger–Knittel Reaction

| Method | Temperature | Time | Yield | Reference |

|---|---|---|---|---|

| Batch (Thermolysis) | 140 °C | 2 hours | Lower | mdpi.com |

| Microwave Irradiation | 200 °C | 10 min | Higher | mdpi.com |

Metal-Catalyzed and Metal-Free Cyclization Reactions

The final cyclization step to form the indole ring is a critical transformation that can be achieved through various catalytic systems.

Metal-Catalyzed Reactions: Transition metals such as palladium, copper, rhodium, and ruthenium are widely used to catalyze the synthesis of indoles. researchgate.net These catalysts enable a range of cyclization strategies, including well-known named reactions. Recently, a copper-catalyzed strategy using a combination of copper and silver salts (Cu(OAc)₂·H₂O and AgSbF₆) was developed to achieve selective C5-alkylation of the indole ring, a transformation that was challenging with other catalysts. news-medical.net This highlights the ongoing innovation in developing metal-catalyzed methods for precise indole functionalization. news-medical.net

Metal-Free Reactions: Growing interest in green chemistry has spurred the development of metal-free cyclization reactions to synthesize indoles. chim.ittandfonline.com These methods avoid the cost and toxicity associated with transition metals. chim.it Strategies include domino hydrohydrazination–Fischer cyclization reactions promoted by Brønsted acids like polyphosphoric acid (PPA), which activate alkynes for nucleophilic attack by arylhydrazines. mdpi.comnih.gov Other metal-free approaches utilize base-promoted cyclizations (e.g., with Cs₂CO₃ or KOH), radical-promoted pathways, or electrophilic cyclization mediated by reagents such as iodine. chim.it

Specific Strategies for N-Acyl Substitution (e.g., Acetamido Group at N7 or other positions as analogues)

Introducing an acyl group, such as an acetamido group, onto the indole nitrogen (N-acylation) is a key functionalization step. However, selective N-acylation can be challenging, as the C3 position of indole is often more nucleophilic, leading to competitive C3-acylation. nih.gov

To achieve selective N-acylation, a common strategy involves the deprotonation of the indole nitrogen with a base to form the more nucleophilic indolide anion, which then reacts with an acylating agent. nih.gov While reactive reagents like acyl chlorides are often used, they can have poor functional group tolerance. nih.gov A milder and more efficient method utilizes stable thioesters as the acyl source. nih.gov In this process, a base such as cesium carbonate promotes the deprotonation of the indole, followed by a nucleophilic substitution reaction with the thioester to yield the N-acylindole. nih.gov

To synthesize the specific target, this compound, the strategy would likely involve the synthesis of a 7-aminoindole-2-carboxylate precursor. This precursor could then be selectively acylated at the 7-amino position using an acetylating agent like acetic anhydride or acetyl chloride to install the required acetamido group. For creating analogues, directing groups can be employed; for example, 7-azaindoline can act as a versatile directing group to improve reaction activity and stereoselectivity in various asymmetric reactions. mdpi.com

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Indole-2-carboxylic acid esters |

| Ethyl isocyanoacetate |

| 2-halo aryl aldehydes |

| Di-7-azaindolylmethanes |

| 7-azaindoles |

| Spiro[indole-3,4′-pyrazolo[3,4-e] mdpi.comresearchgate.netthiazepines] |

| Dihydroquinolines |

| Indole-2-carboxylates |

| Indole |

| Palladium |

| Copper |

| Rhodium |

| Ruthenium |

| Silver |

| Polyphosphoric acid (PPA) |

| Cesium carbonate (Cs₂CO₃) |

| Potassium hydroxide (KOH) |

| Iodine |

| Thioesters |

| Acetic anhydride |

| Acetyl chloride |

| 7-aminoindole-2-carboxylate |

Amidation Reactions and Acetylation Methodologies

The formation of the 7-acetamido group on the indole-2-carboxylic acid backbone is a key synthetic step that can be approached through two primary retrosynthetic disconnections: direct amidation of a 7-aminoindole precursor or a C-H amination/amidation strategy followed by acetylation.

A plausible and efficient route to 7-acetamidoindoles commences with a 7-formylindole derivative. This method involves a cyanocarbonation/hydrogenation sequence to furnish the 7-aminomethylindole, which can then be acylated. This process has been shown to be scalable, allowing for the production of multigram quantities of the desired 7-acetamidoindoles in good yields. researchgate.net

Transition metal-catalyzed reactions have emerged as powerful tools for the direct functionalization of C-H bonds, offering an atom-economical approach to amination. Iron-catalyzed C-7 selective NH2 amination of indoles has been reported, providing a direct route to 7-aminoindoles. nih.gov This method utilizes a directing group strategy to achieve high regioselectivity. Once the 7-aminoindole-2-carboxylic acid precursor is obtained, the final step is the selective N-acetylation of the 7-amino group.

The selective acylation of an amino group in the presence of other nucleophilic sites, such as the indole nitrogen and the carboxylic acid, presents a significant chemical challenge. Standard acylation methods using acetic anhydride or acetyl chloride often require careful control of reaction conditions to prevent unwanted side reactions. The use of milder acetylating agents and chemoselective catalytic systems can be employed to favor the desired N-acetylation at the 7-position. For instance, chemoselective N-acylation of indoles using thioesters as a stable acyl source has been reported, offering a functional group tolerant and highly selective method. nih.gov

Protecting groups are often indispensable in the multi-step synthesis of complex molecules like this compound. The indole nitrogen is often protected to prevent its participation in side reactions. A variety of protecting groups can be employed, with the choice depending on the specific reaction conditions of the subsequent steps.

| Reagent/Catalyst | Reaction Type | Key Features |

| 7-Formylindole | Precursor | Starting material for the synthesis of 7-acetamidoindoles via a cyanocarbonation/hydrogenation route. researchgate.net |

| Iron Catalyst | C-H Amination | Enables direct and regioselective introduction of an amino group at the C-7 position of indoles. nih.gov |

| Thioesters | N-Acylation | Serve as stable and chemoselective acetylating agents for the 7-amino group. nih.gov |

| Acetic Anhydride | N-Acetylation | A common acetylating agent, requiring careful optimization for selective reactions. |

| Directing Groups | Regiocontrol | Employed in transition-metal-catalyzed reactions to ensure C-7 selectivity. |

Stereoselective and Regioselective Introduction of Amide Functionalities

The regioselective introduction of the amide functionality at the C-7 position of the indole ring is a critical aspect of the synthesis of this compound. As the indole nucleus possesses multiple reactive sites, achieving selectivity for the C-7 position over the more electronically favored C-2 and C-3 positions requires specific synthetic strategies.

Transition-metal-catalyzed C-H functionalization has become a cornerstone for achieving high regioselectivity in the modification of indole scaffolds. rsc.org These methods often rely on the use of a directing group attached to the indole nitrogen, which coordinates to the metal catalyst and directs the functionalization to the adjacent C-7 position. A variety of transition metals, including rhodium, ruthenium, and palladium, have been successfully employed for the C-7 functionalization of indoles. sci-hub.se For instance, rhodium-catalyzed C-7 alkylation of indolines with activated olefins has been demonstrated, which could be adapted for the introduction of an amide-containing substituent. sci-hub.se

The synthesis of the indole-2-carboxylic acid moiety itself can be achieved through various methods, and the timing of its introduction relative to the C-7 functionalization is a key strategic decision. One approach involves the functionalization of a pre-formed indole-2-carboxylic acid or its ester derivative. nih.govrsc.org This requires that the C-7 functionalization chemistry is compatible with the carboxylic acid group, or that the carboxylic acid is suitably protected. Alternatively, the C-2 carboxylic acid can be introduced after the C-7 acetamido group has been installed. This can be achieved, for example, through the lithiation of the C-2 position of a 7-acetamidoindole derivative followed by quenching with carbon dioxide.

| Method | Metal Catalyst | Directing Group | Key Outcome |

| C-H Functionalization | Rhodium, Ruthenium, Palladium | Pyrimidyl, Amide, etc. | Regioselective C-C and C-N bond formation at C-7. rsc.orgsci-hub.se |

| Atroposelective C-H Functionalization | Chiral Rhodium | Hydroxamate | Enantioselective synthesis of C-7 substituted indole atropisomers. nih.gov |

| C-2 Carboxylation | - | - | Introduction of the carboxylic acid moiety at the C-2 position. |

Molecular Design and Derivatization for Functional Modulation

Structure-Activity Relationship (SAR) Investigations of Indole-2-Carboxylic Acids

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the indole-2-carboxylic acid core influence biological activity. These investigations systematically alter substituents at various positions on the indole (B1671886) ring to map the chemical space required for optimal target engagement.

The biological activity of indole-2-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the indole nucleus. Research has shown that specific modifications can dramatically alter potency and selectivity for targets such as HIV-1 integrase, the anti-apoptotic protein Mcl-1, and cysteinyl leukotriene receptor 1 (CysLT1). nih.govnih.govnih.gov

The carboxylic acid group at the C2 position is frequently identified as a critical pharmacophore. In many instances, it acts as a key interaction point, often by chelating metal ions within an enzyme's active site. nih.govrsc.orgnih.gov For example, in the context of HIV-1 integrase inhibitors, the indole core and the C2-carboxyl group form a chelating triad (B1167595) with two magnesium ions (Mg²⁺) essential for enzymatic activity. nih.govmdpi.com The necessity of this carboxylic acid moiety was demonstrated when its removal in a series of CysLT1 antagonists resulted in a 47-fold decrease in potency. nih.gov

Substituents at other positions also play crucial roles:

C3-Position: Modifications at the C3 position can enhance interactions with hydrophobic pockets near the target's active site. Introducing a long branch at this position has been shown to markedly improve the inhibitory effect against HIV-1 integrase. nih.gov

C6-Position: The introduction of a halogenated benzene (B151609) ring at the C6 position can establish favorable π-π stacking interactions with viral DNA, significantly enhancing inhibitory activity against HIV-1 integrase. rsc.orgnih.gov

C7-Position: While less explored, substituents at the C7 position can also influence activity. In a study on CysLT1 antagonists, a methoxy (B1213986) group at the C7 position was part of the most potent compound identified. nih.gov Research into dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) has specifically highlighted the utility of an acetamido group. A series of 6-acetamido-indole-2-carboxylic acid derivatives were identified as potent dual inhibitors, suggesting that the acetamido functionality can be a key contributor to binding. nih.gov

The following table summarizes the impact of various substituents on the activity of indole-2-carboxylic acid derivatives against different targets.

| Target | Position | Substituent | Effect on Activity | Reference |

| HIV-1 Integrase | C2 | Carboxylic Acid | Essential for Mg²⁺ chelation | nih.govrsc.org |

| HIV-1 Integrase | C3 | Long Hydrophobic Branch | Increased interaction with hydrophobic cavity | nih.gov |

| HIV-1 Integrase | C6 | Halogenated Benzene | Improved π-π stacking with viral DNA | rsc.orgnih.gov |

| CysLT1 Receptor | C2 | Carboxylic Acid | Necessary for antagonist potency | nih.gov |

| CysLT1 Receptor | C7 | Methoxy Group | Present in the most potent antagonist | nih.gov |

| IDO1/TDO | C6 | Acetamido Group | Conferred potent dual inhibitory activity | nih.gov |

The three-dimensional structure and potential tautomeric forms of indole-2-carboxylic acid derivatives are critical determinants of their biological interactions. The carboxyl group, in its neutral state, can exist in two primary planar conformations: syn and anti, defined by the O=C–O–H dihedral angle. nih.gov While the syn conformation is generally considered to be energetically preferred, the anti state may also be present in solution, and the specific conformation adopted upon binding to a biological target can significantly impact affinity. nih.gov

Rational Design Principles for Modulating Binding Affinity and Selectivity

Rational drug design leverages structural information to create molecules with improved affinity and selectivity. For the indole-2-carboxylic acid scaffold, principles such as fragment-based design and optimization of ligand efficiency are commonly employed.

Fragment-based drug design (FBDD) is a powerful strategy that begins by identifying low-molecular-weight fragments that bind to a target. These fragments are then grown or merged to create more potent leads. The indole-2-carboxylic acid moiety itself has been successfully used as a starting fragment. nih.govnih.gov

In the development of Mcl-1 inhibitors, a fragment-based approach was used to deconstruct a known inhibitor to its core 1H-indole-2-carboxylic acid fragment. nih.gov This core was then elaborated, with substituents grown into specific pockets (p1 and p2) of the Mcl-1 binding groove, leading to potent and selective inhibitors. nih.gov Similarly, an NMR-based screen of a fragment library identified a tricyclic indole 2-carboxylic acid that was optimized into an inhibitor with single-digit nanomolar binding affinity for Mcl-1. nih.gov

The indole-2-carboxylic acid structure also serves as a versatile scaffold for ligand development. Through structure-based virtual screening, it was identified as a promising scaffold for HIV-1 integrase inhibitors due to its ability to chelate the essential Mg²⁺ ions in the active site. nih.gov This scaffold was then systematically decorated with substituents to improve interactions with nearby hydrophobic regions and viral DNA, leading to a significant increase in inhibitory activity. nih.govmdpi.com

Optimizing the binding affinity of a compound must be balanced against increases in molecular size and lipophilicity to maintain favorable drug-like properties. Ligand efficiency (LE) and lipophilic efficiency (LLE) are metrics used to guide this process. core.ac.uk

Ligand Efficiency (LE) measures the binding energy per heavy (non-hydrogen) atom. It is a useful metric in fragment-based design for selecting fragments that bind efficiently and have high potential for development into potent leads. nih.gov

Lipophilic Efficiency (LLE) , also referred to as LiPE, relates potency (pIC₅₀) to lipophilicity (logP). wikipedia.org It helps to ensure that increases in potency are not achieved at the expense of excessive lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target toxicity. core.ac.ukwikipedia.org

In the development of indole-2-carboxylic acid-based HIV-1 integrase inhibitors, the initial fragment (indole-2-carboxylic acid) displayed a high LE of 0.79. nih.gov During the optimization process, the introduction of a C6 halogenated benzene ring markedly improved the binding free energy and maintained a high LE of 0.87. nih.gov Conversely, esterification of the C2-carboxylic acid impaired the crucial metal chelation, leading to a sharp decrease in binding interaction and a drop in LE to 0.31. nih.gov This demonstrates the utility of these metrics in guiding synthetic efforts toward compounds with a better balance of properties.

The table below shows efficiency metrics for selected indole-2-carboxylic acid derivatives developed as HIV-1 integrase inhibitors.

| Compound | Binding Free Energy (ΔG, kcal/mol) | Ligand Efficiency (LE) | Key Structural Feature | Reference |

| 1 (Fragment) | -9.49 | 0.79 | Unsubstituted Indole-2-carboxylic acid | nih.gov |

| 4a | -8.39 | 0.36 | C6-Methoxyphenyl substituent | nih.gov |

| 16a | -6.82 | 0.31 | Esterified C2-carboxylic acid | nih.gov |

| 17a | -17.46 | 0.87 | C6-Halogenated benzene substituent | nih.gov |

Strategies for Enhancing Molecular Stability and Solubility for in vitro and in silico Studies

The utility of compounds in biological assays and computational models is contingent upon their stability and solubility in aqueous media. The indole-2-carboxylic acid scaffold, while possessing a polar carboxylic acid group, can present solubility challenges, particularly as lipophilic substituents are added to increase potency.

Several strategies can be employed to enhance these properties. Chemical derivatization is a primary approach. For instance, converting the carboxylic acid at the C2 position to a more soluble amide or ester can modulate solubility and stability. eurjchem.com Synthesizing a series of indole-2-carboxamides by coupling the acid with various substituted anilines is one such strategy to create analogues with diverse physicochemical profiles. eurjchem.com

Another approach is the substitution at the N1 position of the indole ring. Acylation at this position can alter the electronic properties of the indole ring system and introduce groups that can improve solubility or prevent metabolic degradation of the N-H bond. eurjchem.com The solubility of the parent indole-2-carboxylic acid has been measured in various organic solvents, providing a baseline for assessing the impact of such derivatizations. researchgate.net For in vitro studies, ensuring a compound is sufficiently soluble in assay buffers (e.g., DMSO, aqueous buffers) is critical to obtaining reliable data. For in silico studies, a stable and well-defined molecular structure is essential for accurate docking and molecular dynamics simulations. nih.gov Modifications that prevent aggregation or stabilize a particular conformation can be beneficial for both experimental and computational evaluations.

Biochemical and Molecular Biological Research Applications

Enzyme Inhibition and Modulation Studies

The 7-acetamido-1H-indole-2-carboxylic acid scaffold and its derivatives are subjects of significant interest in biochemical and molecular biological research due to their capacity to interact with and modulate the activity of various enzymes. These indole-based molecules have been investigated as inhibitors and modulators for a range of enzyme targets, playing a crucial role in the elucidation of biological pathways and the exploration of potential therapeutic intervention points.

Research has identified that derivatives of the indole-2-carboxylic acid core can interact with a diverse array of enzymes. This structural motif serves as a versatile template for designing specific inhibitors. Identified targets span several enzyme classes and are implicated in numerous physiological and pathological processes.

For instance, the indole-2-carboxylic acid structure is a key component in the development of antagonists for the CysLT1 receptor, which is involved in inflammatory pathways. nih.gov A high-throughput screening campaign identified an indole (B1671886) derivative as a micromolar CysLT1 antagonist, which served as a starting point for further optimization. nih.gov Similarly, derivatives have been designed and synthesized as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. researchgate.net

Further extending the range of targets, this scaffold has been successfully used to develop potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. mdpi.com Docking studies have also predicted that certain N-substituted indole-2-carboxylic acid esters can act as selective inhibitors for cyclooxygenase-2 (COX-2), an enzyme central to inflammation. nih.govsigmaaldrich.com Other identified enzyme targets for related indole structures include α-amylase, an enzyme involved in carbohydrate metabolism. nih.gov

Understanding the mechanism by which a compound inhibits an enzyme is fundamental to its characterization. Studies on indole-2-carboxylic acid derivatives have revealed various modes of action.

Competitive Inhibition: Indole-2-carboxylic acid itself has been shown to act as a specific and competitive antagonist at the glycine (B1666218) binding site of the NMDA receptor. nih.gov This indicates that it directly competes with the endogenous ligand (glycine) for binding to the allosteric site, thereby preventing receptor activation. nih.gov

Allosteric Inhibition: In the case of Fructose-1,6-bisphosphatase (FBPase), derivatives of 7-nitro-1H-indole-2-carboxylic acid were designed as allosteric inhibitors. researchgate.net This mechanism involves the inhibitor binding to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. researchgate.net

Active Site Binding and Chelation: For HIV-1 integrase, indole-2-carboxylic acid derivatives function by interacting with the enzyme's active site. The indole core and the C2 carboxyl group chelate two Mg2+ ions that are crucial for the catalytic activity of the enzyme's DDE motif, thereby inhibiting its strand transfer function. mdpi.com

The versatility of the indole-2-carboxylic acid scaffold allows for its application in studying specific enzyme families and their roles in complex biological pathways, from cell signaling and proliferation to inflammation and immune response.

Kinases are a major family of enzymes that play critical roles in cell signaling and are frequently dysregulated in diseases like cancer. The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases and tyrosine kinases are prominent targets in oncological research.

Pim kinases (Pim-1, Pim-2, Pim-3) are serine/threonine kinases that are often overexpressed in various cancers, where they promote cell proliferation and survival while inhibiting apoptosis. nih.govmdpi.com The development of small molecule inhibitors against Pim kinases is an active area of research. nih.gov Although not this compound itself, related heterocyclic compounds are designed as potent Pim-1 inhibitors, demonstrating the utility of such core structures in targeting the unique features of the Pim kinase active site. mdpi.com The crosstalk between kinases like Pim-1 and Casein Kinase II (CK2) in promoting resistance to apoptosis highlights the importance of developing dual or multi-kinase inhibitors. mdpi.com

Tyrosine kinases are another crucial class of enzymes involved in cell growth and differentiation. Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor signaling pathway. Research has led to the design of novel BTK inhibitors that incorporate a carboxylic acid moiety, which interacts with the ribose pocket of the ATP-binding site, leading to potent inhibition. nih.gov

Table 1: Examples of Kinase Inhibitor Activity

| Compound Class | Target Kinase | Activity/Significance |

| Quinoxaline Derivatives | Pim-1 / Pim-2 | Identified as potent submicromolar dual inhibitors, inhibiting growth of human AML and colorectal carcinoma cell lines. mdpi.com |

| Tetrabromobenzimidazole Derivatives | CK2 / Pim-1 | Developed as ATP-competitive dual inhibitors, showing remarkable cytotoxicity against cancer cells. mdpi.com |

| Carboxylic Acid-Containing Derivatives | BTK | Designed with a carboxylic acid moiety to occupy the ribose pocket, resulting in potent BTK inhibition and improved selectivity. nih.gov |

Cytosolic phospholipase A2α (cPLA2α) is the rate-limiting enzyme in the release of arachidonic acid from membrane phospholipids. Arachidonic acid is a precursor for the synthesis of eicosanoids, such as prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators.

Studies have demonstrated that indole-2-carboxylic acids are effective inhibitors of cPLA2α-mediated arachidonic acid release in platelets. nih.gov More recent research has focused on the effects of cPLA2α inhibition in cancer cells. In multiple myeloma cell lines, chemically distinct cPLA2α inhibitors, including those with an indole structure (e.g., AVX002), were shown to reduce cell viability in a dose-dependent manner. nih.gov Inhibition of cPLA2α reduces the availability of arachidonic acid, thereby decreasing the production of prostaglandins like PGE2. nih.gov This, in turn, can disrupt critical cell survival signaling pathways, such as the PI3K/AKT pathway, ultimately leading to apoptosis. nih.gov

Table 2: Effects of cPLA2α Inhibition by Indole-related Compounds

| Inhibitor | Cell Line | Observed Effect | Downstream Pathway Impact |

| Indole-2-carboxylic acids | Human Platelets | Inhibition of arachidonic acid release. nih.gov | Reduction in precursor for eicosanoid synthesis. nih.gov |

| AVX002 / AVX420 | Multiple Myeloma | Dose-dependent reduction in cell viability; induction of apoptosis. nih.gov | Inhibition of PGE2 production; potential disruption of PI3K/AKT signaling. nih.gov |

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. nih.gov This process is not just metabolic; it has profound immunoregulatory consequences. By depleting local tryptophan and producing bioactive metabolites known as kynurenines, IDO1 can suppress T-cell responses and promote immune tolerance. nih.govnih.gov

While direct inhibition of IDO1 is a major therapeutic strategy, research has also uncovered more complex mechanisms of modulation. Recent findings have shown that certain endogenous molecules can act as positive allosteric modulators (PAMs) of IDO1. For example, N-acetylserotonin (NAS), a metabolite of tryptophan, has been identified as an IDO1 PAM. nih.gov It binds to an allosteric site on the enzyme, which increases the affinity for tryptophan at the catalytic site. nih.gov This potentiation of IDO1 activity enhances the production of kynurenine, which then activates the aryl hydrocarbon receptor (AhR), creating a feedback loop that sustains the immunoregulatory environment. nih.gov This discovery opens up new avenues for research, exploring how compounds related to the indole structure might modulate, rather than simply inhibit, the activity of this crucial immunoregulatory enzyme. nih.gov

Investigations into Specific Enzyme Families and Biological Pathways

Receptor Binding Profiling and Ligand-Receptor Interactions

The indole-2-carboxylic acid framework is also central to the design of ligands that modulate receptor function through various binding mechanisms.

Allosteric Modulation and Orthosteric Binding Characterization

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.gov This binding can fine-tune the receptor's function, either enhancing (positive allosteric modulator, PAM) or diminishing (negative allosteric modulator, NAM) the effect of the orthosteric ligand. encyclopedia.pub

The indole-2-carboxamide scaffold has been extensively studied as a template for developing allosteric modulators of the cannabinoid CB1 receptor. nih.govnih.govbohrium.com For example, compounds like ORG27569, a 5-chloro-3-ethyl-indole-2-carboxamide, are prototypical allosteric modulators of the CB1 receptor. nih.gov

Furthermore, derivatives of 7-substituted-1H-indole-2-carboxylic acids have been specifically designed and synthesized as allosteric inhibitors of other enzymes, such as fructose-1,6-bisphosphatase (FBPase), a target for type 2 diabetes. ebi.ac.ukresearchgate.netnih.gov In one study, a series of 7-nitro-1H-indole-2-carboxylic acid derivatives were evaluated, leading to the identification of a potent FBPase inhibitor with an IC50 value of 0.99 µM. nih.gov These studies confirm that the indole-2-carboxylic acid core, including with substitutions at the 7-position, is a versatile scaffold for creating allosteric modulators that can interact with distinct binding pockets to alter protein function.

Antagonism of Ionotropic Receptors (e.g., NMDA-Glycine Receptor)

Indole-2-carboxylic acid (I2CA), the parent compound of this compound, demonstrates significant activity at ionotropic receptors, specifically the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and excitotoxicity. Its function is allosterically potentiated by the co-agonist glycine.

Research has firmly established that indole-2-carboxylic acid acts as a specific and competitive antagonist at the glycine modulatory site of the NMDA receptor. researchgate.netmedchemexpress.com By competing with glycine, I2CA inhibits the potentiation of NMDA-gated ion currents. researchgate.net In environments with low glycine concentrations, I2CA can completely block the NMDA receptor response, which suggests that agonist (NMDA) binding alone is insufficient for channel activation without co-agonist (glycine) presence. researchgate.net This antagonistic action has been confirmed through electrophysiological studies on rat cortex mRNA-injected Xenopus oocytes, where indole-2-carboxylate (B1230498) derivatives produced a parallel right-ward shift in the glycine dose-response curve, a characteristic of competitive antagonism. medchemexpress.com

Chemical Probe Development and Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to identify and characterize protein targets of small molecules in complex biological systems. This approach utilizes chemical probes, which are typically derivatives of a parent compound designed to bind to and label their protein targets covalently.

Design and Synthesis of Activity-Based Probes

The indole-2-carboxylic acid scaffold is amenable to chemical modification for the development of activity-based probes. A common strategy involves incorporating a photoactivatable functional group into the molecule. These groups, such as benzophenones, phenyl azides, or diazirines, remain inert until activated by UV light, at which point they form a highly reactive species that can covalently crosslink with nearby amino acid residues at the binding site.

For example, based on the indole-2-carboxamide scaffold of CB1 allosteric modulators, novel probes have been synthesized by incorporating functionalities like benzophenone (B1666685) and various azides. ambeed.com These photoaffinity labels retain binding affinity and allosteric modulatory effects comparable to their parent compounds, making them valuable tools for mapping the allosteric binding pocket of the CB1 receptor. ambeed.com Such a design principle could be applied to this compound to create specific probes for its unidentified targets.

Application of Bioorthogonal Chemistry in Target Identification

Once a probe has covalently labeled its protein target, the target must be identified. Bioorthogonal chemistry provides a set of reactions that can occur in living systems without interfering with native biochemical processes. These reactions are essential for the second step of target identification.

A typical ABPP workflow involves a probe designed with two key features: a reactive group (like a photoactivatable moiety) and a bioorthogonal handle (like an alkyne or an azide). After the probe is administered to cells or lysates and covalently cross-links to its target protein upon activation, the bioorthogonal handle is used for detection and purification. For instance, a probe containing an azide (B81097) can be selectively reacted with a reporter tag containing a strained alkyne (e.g., a cyclooctyne) via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry". nih.gov This reporter tag can be a fluorophore for visualization or a biotin (B1667282) tag for affinity purification of the probe-protein complex, which can then be identified using mass spectrometry. nih.gov This two-step approach allows for the identification of specific protein targets of compounds like this compound in their native cellular environment. nih.gov

Table 2: Components for Activity-Based Probe Design

| Component | Function | Examples |

|---|---|---|

| Parent Scaffold | Provides binding affinity and selectivity for the target protein. | This compound |

| Photoactivatable Group | Forms a covalent bond with the target upon UV irradiation. | Benzophenone, Phenyl azide, Diazirine ambeed.com |

| Bioorthogonal Handle | Allows for selective attachment of a reporter tag. | Azide, Alkyne, Trans-cyclooctene (TCO) nih.govnih.gov |

| Reporter Tag | Enables visualization or purification of the labeled protein. | Fluorophores, Biotin |

Investigations of Molecular Mechanisms in Cellular Contexts (excluding clinical aspects)

Modulation of Cellular Signaling Pathways (e.g., NF-κB, JAK/STAT)

The indole nucleus is a common feature in molecules that modulate key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. researchgate.net Studies on various indole derivatives have demonstrated their potential to inhibit this pathway. For example, certain indole-3-carbinol (B1674136) derivatives can block the translocation of NF-κB to the nucleus, thereby preventing the transcription of pro-inflammatory genes. researchgate.net Similarly, indole carboxylic acid esters have shown NF-κB inhibitory activity. While the indole scaffold is known to interact with this pathway, specific studies detailing the direct effect of this compound on NF-κB signaling are not prevalent in the current literature.

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is another critical signaling cascade that transduces signals from cytokines and growth factors, playing a key role in immunity and cell growth. Dysregulation of this pathway is implicated in various diseases. Some fused oxazino[4,3-a]indole derivatives have been shown to exert effects through the down-regulation of JAK/STAT phosphorylation. This indicates that the broader indole family of compounds has the potential to modulate this pathway. However, direct evidence of this compound modulating the JAK/STAT pathway has not been specifically reported.

Compound Reference Table

Induction of Apoptosis and Cell Cycle Modulation

The indole-2-carboxylic acid scaffold is a recurring motif in compounds investigated for their potential to induce programmed cell death (apoptosis) and modulate the cell cycle in cancer cells. While direct studies on this compound are not extensively detailed in the available research, the broader class of indole-2-carboxylic acid derivatives has demonstrated significant activity in these areas. These compounds often exert their effects through various mechanisms, including the disruption of cellular structures essential for cell division and the activation of intrinsic apoptotic pathways.

Research has identified a series of indole-2-carboxylic acid benzylidene-hydrazides as potent inducers of apoptosis. nih.gov One of the initial compounds in this series, 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide, was found to arrest T47D breast cancer cells in the G2/M phase of the cell cycle and trigger apoptosis. nih.gov Further structure-activity relationship (SAR) studies revealed that modifications to the indole and benzene (B151609) rings could significantly enhance this apoptotic activity. For example, compounds 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide and 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide demonstrated a 20-fold increase in apoptotic activity, with EC50 values of 0.1 µM in a caspase activation assay. nih.gov The proposed mechanism for these compounds involves the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division. nih.gov

In a separate study, novel 1H-indole-2-carboxylic acid derivatives were designed and synthesized to target the 14-3-3η protein for the treatment of liver cancer. One of these derivatives, compound C11, not only showed potent anti-proliferative activity against several human liver cancer cell lines but was also demonstrated to induce G1-S phase cell cycle arrest. nih.gov Furthermore, apoptosis assays confirmed the potential of C11 as a potent antitumor agent. nih.gov

The following table summarizes the effects of representative indole-2-carboxylic acid derivatives on apoptosis and the cell cycle in cancer cell lines.

| Compound | Cell Line | Effect | Potency (EC50/GI50) | Proposed Mechanism of Action |

| 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide | T47D | G2/M phase arrest, Apoptosis induction | Not specified | Tubulin polymerization inhibition |

| 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide | T47D | Caspase activation (apoptosis) | 0.1 µM (EC50) | Tubulin polymerization inhibition |

| 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide | T47D | Caspase activation (apoptosis), Growth inhibition | 0.1 µM (EC50), 0.9 µM (GI50) | Tubulin polymerization inhibition |

| Compound C11 (a novel 1H-indole-2-carboxylic acid derivative) | Liver cancer cells | G1-S phase arrest, Apoptosis induction | Not specified | Targeting 14-3-3η protein |

These findings underscore the potential of the indole-2-carboxylic acid core structure as a basis for the development of novel therapeutic agents that can modulate critical cellular processes like cell cycle progression and apoptosis.

Regulation of Gene Expression (e.g., Gli1-mediated transcription)

The regulation of gene expression is a fundamental process in cellular function, and its dysregulation is a hallmark of many diseases, including cancer. The Hedgehog (Hh) signaling pathway, which culminates in the activation of Glioma-associated oncogene (GLI) transcription factors, plays a crucial role in embryonic development and has been implicated in the progression of various cancers. nih.govresearchgate.net Consequently, the inhibition of GLI-mediated transcription has emerged as a promising strategy for cancer therapy.

The development of small-molecule antagonists of GLI-mediated transcription is an active area of research. Cellular screens have identified molecules that can selectively inhibit GLI-mediated gene transactivation. nih.gov These inhibitors act at the nuclear level to block GLI function, with some demonstrating the ability to interfere with the binding of GLI1 to DNA. nih.gov Such compounds have shown efficacy in inhibiting tumor cell proliferation in a GLI-dependent manner, both in vitro and in vivo. nih.gov

The following table presents examples of compounds that inhibit Gli-mediated transcription, highlighting the diversity of chemical scaffolds, including those based on the indole nucleus, being investigated.

| Compound Class/Example | Target | Mechanism of Action | Cellular/In Vivo Effect |

| Amide conjugates of ketoprofen (B1673614) and indole | Gli1 | Inhibition of Gli1-mediated transcription | Not specified |

| GANT61 | Gli1 and Gli2 | Blocks GLI function at the nuclear level | Inhibited in vitro tumor cell proliferation in a GLI-dependent manner |

| GANT58 | Gli1 | Blocks GLI function at the nuclear level | Not specified |

The exploration of indole-based compounds as inhibitors of Gli1-mediated transcription highlights the potential of this chemical scaffold in the development of targeted cancer therapies. Further investigation is warranted to determine if this compound or its derivatives possess similar activity in modulating this critical signaling pathway.

Advanced Analytical Techniques for Research Characterization

Spectroscopic Analysis in Research

Spectroscopic techniques are indispensable for probing the molecular structure and electronic properties of 7-acetamido-1H-indole-2-carboxylic acid. Each method provides unique insights, and a combination of these techniques allows for a full and unambiguous structural assignment and characterization of its behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would be utilized to confirm its synthesis and structure.

¹H-NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. The expected chemical shifts (δ) in a solvent like DMSO-d₆ would be influenced by the electron-donating acetamido group and the electron-withdrawing carboxylic acid group on the indole (B1671886) ring.

Based on known data for indole-2-carboxylic acid and the expected influence of a 7-acetamido substituent, the following proton signals can be predicted:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Indole N-H | ~11.5 - 12.0 | broad singlet | - |

| Carboxylic Acid O-H | ~12.5 - 13.5 | broad singlet | - |

| Acetamido N-H | ~9.5 - 10.0 | singlet | - |

| H-6 | ~7.8 - 8.0 | doublet | J ≈ 8.0 |

| H-4 | ~7.2 - 7.4 | doublet | J ≈ 8.0 |

| H-5 | ~7.0 - 7.2 | triplet | J ≈ 8.0 |

| H-3 | ~7.0 - 7.1 | singlet | - |

| Acetamido CH₃ | ~2.1 - 2.3 | singlet | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Furthermore, NMR is crucial in studying protein-ligand interactions. Changes in the chemical shifts of either the this compound or the protein upon binding can provide valuable information about the binding site and the mode of interaction.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional moieties.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching, H-bonded | 2500-3300 (broad) |

| N-H (Indole) | Stretching | ~3300-3400 |

| N-H (Amide) | Stretching | ~3200-3300 |

| C-H (Aromatic) | Stretching | ~3000-3100 |

| C=O (Carboxylic Acid) | Stretching | ~1680-1710 |

| C=O (Amide I) | Stretching | ~1650-1680 |

| N-H (Amide II) | Bending | ~1550-1600 |

| C=C (Aromatic) | Stretching | ~1450-1600 |

| C-O (Carboxylic Acid) | Stretching | ~1210-1320 |

The broad O-H stretch of the carboxylic acid is a hallmark feature, while the distinct carbonyl stretches for the carboxylic acid and the amide would confirm the presence of both groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is chromophoric, and its absorption spectrum is sensitive to substitution. For this compound in an aqueous or alcoholic solvent, one would expect to observe characteristic π → π* transitions. The acetamido group at the 7-position is expected to cause a red-shift (bathochromic shift) in the absorption maxima compared to the parent indole-2-carboxylic acid due to its electron-donating nature.

Kinetic studies, such as monitoring the progress of a reaction involving the indole compound, can be performed using UV-Vis spectroscopy by observing the change in absorbance at a specific wavelength over time. This technique is also valuable for studying proton transfer events by analyzing the spectral shifts that occur upon changes in pH.

| Transition | Predicted λmax (nm) |

| ¹Lₐ band | ~280-300 |

| ¹Lₑ band | ~220-240 |

Note: The exact absorption maxima are solvent-dependent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₁₁H₁₀N₂O₃).

In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), following derivatization to increase volatility, the compound would first be separated from any impurities before being ionized and fragmented. The fragmentation pattern in the mass spectrum provides valuable structural information. Key fragmentation pathways for this compound would likely involve:

Decarboxylation: Loss of the carboxylic acid group (–COOH, 45 Da).

Loss of the acetamido group: Cleavage of the C-N bond to lose the –NHCOCH₃ moiety (58 Da) or ketene (CH₂=C=O, 42 Da) from the acetamido group.

| Ion | Predicted m/z | Description |

| [M]⁺ | 218 | Molecular ion |

| [M-COOH]⁺ | 173 | Loss of the carboxylic acid group |

| [M-NHCOCH₃]⁺ | 160 | Loss of the acetamido group |

| [M-CH₂CO]⁺ | 176 | Loss of ketene from the acetamido group |

Fluorescence Spectroscopy

The indole moiety is known for its intrinsic fluorescence, making fluorescence spectroscopy a sensitive technique for studying this compound. The emission spectrum is typically broad and significantly red-shifted from the absorption spectrum (a large Stokes shift).

The fluorescence properties, including the quantum yield and lifetime, are highly sensitive to the local environment, such as solvent polarity and the presence of quenchers. This sensitivity makes fluorescence spectroscopy a valuable tool for studying the interactions of this molecule with biological macromolecules. Furthermore, time-resolved fluorescence experiments can be employed to investigate excited-state proton transfer (ESPT) phenomena, which are common in indole derivatives, particularly those with acidic or basic functional groups. The acetamido and carboxylic acid groups could potentially participate in or influence such processes.

Electrochemical Methods in Chemical Biology Research

Electrochemical methods can be used to investigate the redox properties of this compound. Techniques such as cyclic voltammetry (CV) can provide information about the oxidation and reduction potentials of the molecule. The indole nucleus is susceptible to oxidation, and the presence of the electron-donating acetamido group at the 7-position would be expected to lower the oxidation potential compared to unsubstituted indole-2-carboxylic acid, making it more easily oxidized.

The electrochemical behavior would likely be pH-dependent due to the presence of the carboxylic acid and the indole N-H proton. By studying the voltammetric response at different pH values, the pKa values of the acidic protons can be estimated. In the context of chemical biology, these electrochemical properties are relevant for understanding potential roles in redox processes within biological systems and for the development of electrochemical biosensors. The oxidation of indole derivatives can sometimes lead to the formation of polymeric films on the electrode surface, a phenomenon that could also be investigated for this compound.

Voltammetric Studies (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)

Voltammetric methods are essential for investigating the redox properties of indole derivatives. Techniques like Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are employed to study the oxidation and reduction processes of these molecules.

Cyclic Voltammetry (CV): CV is a potent electrochemical technique used to probe the mechanisms of redox reactions. For indole derivatives, CV typically reveals an oxidation peak corresponding to the transfer of electrons from the indole ring system. nih.gov In studies of various indole-based compounds, a single, well-defined oxidation peak is often observed within a potential range of 0.0 to +0.8 V when using electrodes like pencil graphite (PGE) or glassy carbon (GCE). nih.govwarwick.ac.uk The exact potential of this peak is influenced by the nature and position of substituents on the indole core. For instance, the presence of a carboxylic acid group in the pyrrole ring can introduce a higher overpotential for polymerization due to steric hindrance. warwick.ac.uk The oxidation process for indole derivatives in aqueous solutions is generally found to be irreversible and pH-dependent. nih.gov

Differential Pulse Voltammetry (DPV): DPV is a highly sensitive technique used for quantitative analysis. It offers improved resolution and lower detection limits compared to CV by minimizing the background charging current. iupac.orgopenaccesspub.org In the analysis of biological matrices, DPV has been used to identify and quantify catecholamines and indoleamines, with distinct oxidation peaks appearing at specific potentials. For example, indoleamines can exhibit an oxidation peak around +0.35 V. nih.gov This high sensitivity makes DPV a valuable tool for detecting low concentrations of electroactive species in complex samples. mdpi.com

| Technique | Typical Observation for Indole Derivatives | Potential Range (vs. Ag/AgCl) | Key Findings |

| Cyclic Voltammetry (CV) | One well-defined, irreversible oxidation peak. nih.gov | 0.0 to +0.8 V nih.gov | The oxidation process is pH-dependent; substituent groups affect the peak potential. nih.govwarwick.ac.uk |

| Differential Pulse Voltammetry (DPV) | Distinct, sharp oxidation peaks. nih.gov | -0.1 to +0.5 V nih.gov | High sensitivity allows for the detection of low concentrations of analytes. openaccesspub.orgmdpi.com |

Electrochemical Impedance Spectroscopy (EIS)

In a typical EIS study, a small amplitude AC potential is applied across a range of frequencies, and the resulting current is measured. The impedance data is often represented in a Nyquist plot. For poly(indole-carboxylic acid) films, EIS has been used to evaluate their performance as corrosion inhibitors. researchgate.net The analysis of the impedance spectra can reveal parameters such as the coating resistance (Rcoat) and the double-layer capacitance (Cdl), which correlate with the material's thickness and porosity. researchgate.net These measurements help in understanding the charge transfer resistance at the electrode surface, providing insights into the kinetics of the electrochemical processes occurring. mdpi.com

Electropolymerization for Functional Materials Research

Electropolymerization is a versatile method to synthesize conductive polymer films directly onto an electrode surface. Indole and its derivatives, including those with carboxylic acid functional groups, can be electropolymerized to create functional materials with applications in sensors and electronics. warwick.ac.ukosti.gov

The process typically involves the electrochemical oxidation of the monomer in a suitable solvent and electrolyte. For indole-carboxylic acid derivatives, cyclic voltammetry is often used for polymer film formation. pan.pl The position of the carboxylic acid substituent on the indole ring significantly impacts the electropolymerization process and the properties of the resulting polymer. warwick.ac.uk Studies have shown that while 2-, 5-, and 6-substituted indole carboxylic acids can be successfully electropolymerized, 3-substituted derivatives may not polymerize under similar experimental conditions. warwick.ac.uk The resulting poly(indole-carboxylic acid) films are electroactive and their redox properties are often pH-dependent. pan.pl The inclusion of the carboxylic acid group can also influence the solubility and processability of the polymer. warwick.ac.uk

| Monomer | Electropolymerization Outcome | Resulting Polymer Properties |

| 2-Indolecarboxylic acid | Successful polymerization warwick.ac.uk | Forms a polymer film on the electrode. warwick.ac.uk |

| 5-Indolecarboxylic acid | Successful polymerization warwick.ac.ukpan.pl | Polymer is soluble in aqueous media. warwick.ac.uk |

| 6-Indolecarboxylic acid | Successful polymerization warwick.ac.uk | Polymer is soluble in aqueous media. warwick.ac.uk |

| 3-Indolecarboxylic acid | No polymerization observed under tested conditions. warwick.ac.uk | N/A |

Electrochemical Sensing Applications in Biological Matrices

The unique electrochemical properties of polymers derived from indole-carboxylic acids make them excellent candidates for the development of electrochemical sensors. warwick.ac.uknih.gov These sensors can be designed for the selective detection of various analytes in complex biological matrices.

For example, films of poly(indole-carboxylic acid) have been used to create modified electrodes for the selective sensing of dopamine in the presence of ascorbic acid. warwick.ac.uk The polymer matrix can enhance the sensitivity and selectivity of the sensor. In another application, a poly-indole-6-carboxylic acid-modified electrode was used as a platform to develop an immunosensor for the determination of the 20S proteasome in human plasma. nih.gov The carboxylic acid groups on the polymer surface provide convenient sites for the immobilization of biomolecules, such as antibodies. The detection is often carried out using sensitive techniques like square wave voltammetry (SWV) or DPV, which allow for the quantification of the target analyte based on changes in the electrochemical signal. nih.gov

Chromatographic and Separation Techniques

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of indole derivatives. High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE) are two powerful methods utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds, including indole derivatives. It is widely used for determining the purity of a sample and for separating it from related substances and isomers.

Reverse-phase HPLC (RP-HPLC) is a common mode used for these compounds. For instance, a stability-indicating RP-HPLC method has been developed for the quantitative determination of isomers related to Octahydro-1H-indole-2-carboxylic acid. longdom.orgresearchgate.net Due to the non-chromophoric nature of some of these compounds, a universal detector like a Refractive Index Detector (RID) may be employed. longdom.org For UV-active compounds like 7-nitro-1H-indole-2-carboxylic acid, a standard UV detector is used, with the mobile phase typically consisting of a mixture of acetonitrile and an aqueous buffer. sielc.com The choice of column, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity. longdom.orgsielc.com

| Compound Type | HPLC Method | Column | Mobile Phase Example | Detector |

| Octahydro-1H-indole-2-carboxylic acid isomers | RP-HPLC longdom.org | C18 researchgate.net | 10 mM potassium phosphate buffer (pH 3.0) longdom.org | Refractive Index (RID) longdom.org |

| 7-nitro-1H-indole-2-carboxylic acid | RP-HPLC sielc.com | Newcrom R1 sielc.com | Acetonitrile, water, and phosphoric acid sielc.com | UV/Mass Spectrometry sielc.com |

Capillary Zone Electrophoresis (CZE) for Binding Assays and Screening

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. It is particularly useful for the analysis of small molecules, peptides, and proteins, and for studying binding interactions. bioanalysis-zone.comnih.gov

CZE, a form of Capillary Electrophoresis (CE), offers advantages such as minimal sample consumption and the avoidance of organic solvents. nih.gov In the context of drug discovery and development, affinity capillary electrophoresis (ACE), a variant of CZE, is a powerful tool for investigating non-covalent interactions, such as protein-drug binding. bioanalysis-zone.com Although specific applications of CZE for this compound are not detailed in the provided context, the technique is broadly applicable to carboxylic acids. stanford.edu By observing changes in the electrophoretic mobility of a molecule in the presence of a binding partner, CZE can be used to determine binding constants and to screen compound libraries for potential interactions. bioanalysis-zone.com

Future Research Directions and Emerging Paradigms

Exploration of Novel Target-Specific Indole-2-Carboxylic Acid Derivatives

The indole-2-carboxylic acid scaffold has proven to be a valuable starting point for designing inhibitors of various enzymes and ligands for different receptors. Research has demonstrated its utility in developing agents that target viral enzymes, metabolic pathways, and cell signaling proteins. A significant future direction lies in the systematic exploration of novel derivatives of 7-acetamido-1H-indole-2-carboxylic acid to engage new and challenging biological targets with high specificity and potency.

For instance, indole-2-carboxylic acid has been identified as a promising scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.comnih.gov Through virtual screening and subsequent structural optimization, derivatives have been designed where the indole (B1671886) core and the C2 carboxyl group chelate the two Mg²⁺ ions within the integrase active site. mdpi.comrsc.orgnih.gov Further modifications, such as introducing a long branch at the C3 position, have been shown to improve interactions with a hydrophobic cavity near the active site, markedly increasing inhibitory effects. mdpi.comnih.gov One optimized derivative, compound 20a, demonstrated a potent IC₅₀ value of 0.13 μM against the integrase enzyme. mdpi.comnih.gov

Beyond antiviral applications, derivatives have been synthesized as dual inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are key targets for cancer immunotherapy. nih.gov Specifically, a series of 6-acetamido-indole-2-carboxylic acid derivatives were identified as potent dual inhibitors, with compound 9o-1 showing IC₅₀ values of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.gov The indole scaffold is also amenable to modifications that yield multi-target agents for cancer, such as dual inhibitors of EGFR and CDK2 or EGFR and VEGFR-2. nih.govmdpi.com These findings underscore the adaptability of the indole-2-carboxylic acid core for creating targeted therapies across different disease areas. nih.gov

Future work will likely involve expanding the range of targets to include other kinases, proteases, G-protein coupled receptors (GPCRs), and protein-protein interactions, which are implicated in a wide array of pathologies.

| Derivative Class | Target(s) | Key Research Findings | Reference |

|---|---|---|---|

| Indole-2-carboxylic acids | HIV-1 Integrase | The indole core and C2 carboxyl group chelate Mg²⁺ ions in the active site. Structural optimization at the C3 and C6 positions significantly enhances inhibitory potency. | mdpi.comnih.govrsc.orgnih.gov |

| 6-acetamido-indole-2-carboxylic acids | IDO1/TDO | Identified as potent dual inhibitors, representing a promising strategy for cancer immunotherapy by targeting tryptophan metabolism. | nih.gov |

| Indole-2-carboxamides | EGFR/CDK2 | Designed as multi-target antiproliferative agents that induce apoptosis. Certain derivatives showed inhibitory effects comparable to the reference drug erlotinib. | nih.gov |

| Indole-6-carboxylic acid derivatives | EGFR/VEGFR-2 | Synthesized as dual tyrosine kinase inhibitors with significant antiproliferative activity against various cancer cell lines. | mdpi.comnih.gov |

| N-(indol-3-ylglyoxylyl)amino acid derivatives | Benzodiazepine Receptor (BzR) | Early studies demonstrated the ability of indole derivatives to bind to this GABA-A receptor subsite, paving the way for neuromodulatory agents. | nih.gov |

Advancements in Automated and High-Throughput Synthesis of Complex Indole Scaffolds